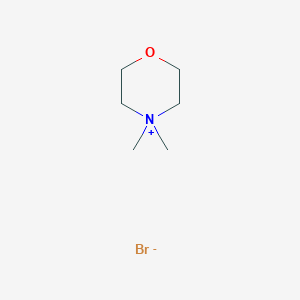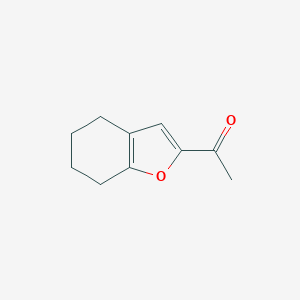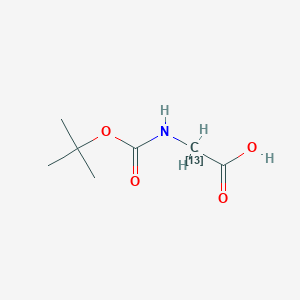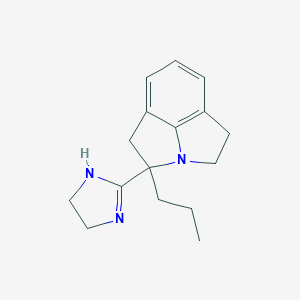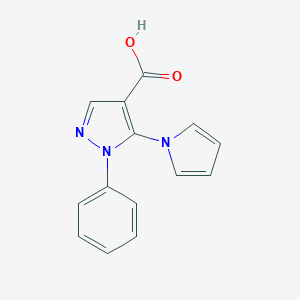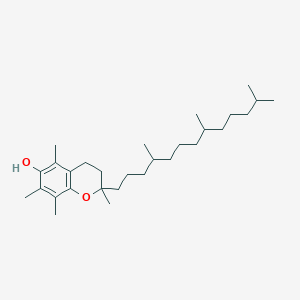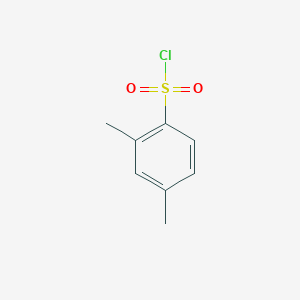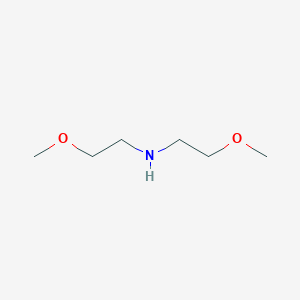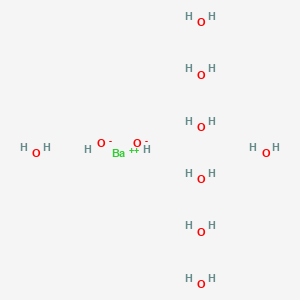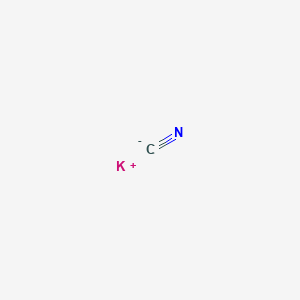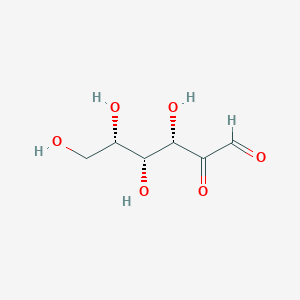
L-sorbosone
Overview
Description
L-sorbosone: is an organic compound that plays a crucial role as an intermediate in the biosynthesis of L-ascorbic acid (vitamin C) in plants and certain microorganisms. It is a sugar derivative, specifically a ketose, and is involved in various biochemical pathways. Its chemical structure is characterized by the presence of multiple hydroxyl groups, making it highly reactive and versatile in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-sorbosone can be synthesized through several methods, primarily involving the oxidation of L-sorbose. One common method involves the use of L-sorbose dehydrogenase, an enzyme that catalyzes the oxidation of L-sorbose to this compound. This reaction typically requires specific conditions, such as the presence of cofactors like NAD+ or NADP+, and is often carried out in aqueous solutions at controlled temperatures and pH levels .
Industrial Production Methods
In industrial settings, this compound is produced through microbial fermentation processes. Certain bacteria, such as Gluconobacter species, are employed to convert L-sorbose to this compound. These bacteria possess the necessary enzymes to facilitate this conversion efficiently. The fermentation process is optimized by controlling factors such as temperature, pH, and nutrient availability to maximize yield .
Chemical Reactions Analysis
Types of Reactions
L-sorbosone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to produce 2-keto-L-gulonic acid, a key intermediate in the industrial production of L-ascorbic acid.
Reduction: It can be reduced back to L-sorbose under specific conditions.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and specific enzymes like L-sorbose dehydrogenase.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be employed to introduce new functional groups.
Major Products
2-keto-L-gulonic acid: A major product formed through the oxidation of this compound.
L-sorbose: Formed through the reduction of this compound.
Scientific Research Applications
L-sorbosone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of L-ascorbic acid and other related compounds.
Biology: Studies on this compound help in understanding the biosynthesis pathways of vitamin C in plants and microorganisms.
Medicine: Research on this compound contributes to the development of vitamin C supplements and other pharmaceutical products.
Mechanism of Action
L-sorbosone exerts its effects primarily through its role as an intermediate in the biosynthesis of L-ascorbic acid. The conversion of this compound to 2-keto-L-gulonic acid involves specific enzymes that facilitate the oxidation process. These enzymes, such as L-sorbose dehydrogenase, act on the hydroxyl groups of this compound, leading to the formation of the keto group in 2-keto-L-gulonic acid. This pathway is crucial for the production of vitamin C in plants and certain microorganisms .
Comparison with Similar Compounds
L-sorbosone can be compared with other similar compounds, such as:
D-glucosone: Another sugar derivative involved in the biosynthesis of L-ascorbic acid. Unlike this compound, D-glucosone is derived from glucose and follows a different biosynthetic pathway.
L-sorbose: The precursor of this compound, which undergoes oxidation to form this compound.
2-keto-L-gulonic acid: The product of this compound oxidation, which is a direct precursor to L-ascorbic acid.
This compound is unique due to its specific role in the biosynthesis of L-ascorbic acid and its involvement in various biochemical pathways. Its reactivity and versatility make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNMIDLYWOTSGK-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49865-02-3 | |
| Record name | Sorbosone, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049865023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SORBOSONE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA9VR049A2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


